molecular formula C24H17Cl3N2O2S B2887162 {5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate CAS No. 318959-20-5

{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate

Cat. No.: B2887162
CAS No.: 318959-20-5
M. Wt: 503.82
InChI Key: RQHHLYRFLQLEDA-UHFFFAOYSA-N
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Description

The compound {5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate is a pyrazole derivative characterized by a 1-methyl-3-phenyl-substituted pyrazole core. At position 5, it bears a 2-chlorophenylsulfanyl group, while position 4 is functionalized with a methyl ester linked to a 2,4-dichlorobenzoate moiety.

Properties

IUPAC Name

[5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl3N2O2S/c1-29-23(32-21-10-6-5-9-19(21)26)18(22(28-29)15-7-3-2-4-8-15)14-31-24(30)17-12-11-16(25)13-20(17)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHHLYRFLQLEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)SC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate is a complex organic molecule with potential pharmaceutical applications. Its unique structure, featuring a pyrazole ring and various substituents, suggests significant biological activity, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is C24_{24}H17_{17}Cl3_{3}N2_{2}O2_{2}S, with a molecular weight of approximately 466.83 g/mol. The presence of the chlorophenyl and dichlorobenzoate groups enhances its lipophilicity, potentially aiding in membrane permeability and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory pathways. The proposed mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : Similar pyrazole derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in various inflammatory diseases .
  • Modulation of NF-kB Pathway : The compound may inhibit the activation of the NF-kB signaling pathway, which plays a pivotal role in inflammation and cancer progression. This inhibition can lead to reduced expression of inflammatory mediators and improved therapeutic outcomes .

Biological Activity Data

A summary of relevant studies on the biological activity of related compounds provides insights into the potential effects of this compound.

Study ReferenceBiological ActivityFindings
Anti-inflammatoryInhibition of LPS-induced NO production in microglia; reduction in pro-inflammatory cytokine release.
AnticancerInduction of apoptosis in cancer cell lines through modulation of signaling pathways.
NeuroprotectiveProtection against neuroinflammation in models of Parkinson's disease; improved behavioral outcomes in vivo.

Case Studies

  • Anti-inflammatory Effects : A study investigated the effects of similar pyrazole derivatives on microglial activation in vitro. The results indicated that these compounds significantly reduced nitric oxide production and cytokine release upon LPS stimulation, suggesting their potential as anti-inflammatory agents .
  • Neuroprotective Properties : Research on related compounds demonstrated their ability to protect dopaminergic neurons from degeneration induced by neurotoxic agents like MPTP. The mechanism involved suppression of glial activation and inflammatory responses .
  • Anticancer Activity : In vitro assays have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous pyrazole-based derivatives. Key comparisons include substituent patterns, electronic effects, and physicochemical properties.

Substituent Variations on the Pyrazole Core

Compound Name Pyrazole Substituents Benzoate/Other Groups Molecular Formula Molar Mass (g/mol) Evidence ID
Target Compound 1-methyl, 3-phenyl, 5-(2-chlorophenylsulfanyl) 2,4-dichlorobenzoate C24H17Cl3N2O2S ~504.29* -
5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole 1-methyl, 3-phenyl, 4-[(2,4-dichlorophenyl)sulfanylmethyl], 5-Cl None (chloro at C5) C17H13Cl3N2S 381.72
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate 1-methyl, 3-phenyl, 5-(4-chlorophenylsulfanyl) 4-chlorobenzoate C24H18Cl2N2O2S 469.38
[5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate 1-phenyl, 3-methyl, 4-(4-methylphenylsulfanyl) 2-methoxyacetate C21H20N2O3S 396.46

Notes:

  • Target vs. : The target lacks the 5-Cl and 4-sulfanylmethyl group but includes a 2,4-dichlorobenzoate ester. This substitution enhances lipophilicity and may influence receptor binding compared to the chloro analog.
  • Target vs. : The 2-chlorophenylsulfanyl group (target) vs. 4-chlorophenylsulfanyl () alters steric and electronic profiles. The 2,4-dichlorobenzoate (target) introduces stronger electron-withdrawing effects than the 4-chloro analog.

Functional Group Modifications

  • The target compound’s dichlorobenzoate may offer greater hydrolytic stability compared to oxadiazole-containing analogs.
  • Fluorinated Derivatives : [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate () uses difluoro substitution to modulate electronic effects. Fluorine’s electronegativity may enhance bioavailability over the target’s dichloro group, though lipophilicity remains comparable.

Crystallographic and Conformational Insights

  • Crystal Packing : and highlight how substituents influence molecular conformation. For example, trifluoromethyl groups () introduce torsional strain, while the target’s dichlorobenzoate may adopt planar conformations due to resonance stabilization .
  • Software Utilization : SHELXL () and ORTEP () are critical for refining crystal structures, revealing bond-length variations (e.g., C–S bonds in sulfanyl groups: ~1.78–1.82 Å) and dihedral angles impacted by substituent bulk .

Preparation Methods

{5-[(2-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate (CAS: 318959-20-5) is a pyrazole-based ester derivative with a molecular formula of C₂₄H₁₇Cl₃N₂O₂S and a molecular weight of 503.82 g/mol . Its structure integrates a pyrazole core substituted with a 2-chlorophenylsulfanyl group at position 5, a methyl group at position 1, a phenyl group at position 3, and a 2,4-dichlorobenzoyloxy methyl ester at position 4. The compound’s synthesis involves multi-step reactions, including pyrazole ring formation, sulfanyl group introduction, and esterification.

Key Synthetic Routes

Pyrazole Core Synthesis

The pyrazole ring is typically synthesized via cyclization reactions. Two primary methods are documented:

Hydrazine-Diketone Cyclization

Reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions forms the pyrazole scaffold. For example:

  • Reactants : 4-Chlorophenylhydrazine hydrochloride and ethyl acetoacetate.
  • Conditions : Glacial acetic acid with sodium acetate, stirred at room temperature for 24 hours.
  • Yield : ~95% for 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one.
Pyrazoline Dehydrogenation

A patent (EP0045394B1) describes pyrazole synthesis via dehydrogenation of pyrazoline using sulfur or selenium in nitrogen-containing solvents (e.g., pyridine) at 80–120°C.

  • Example : 2-Pyrazolin reacts with sulfur in pyridine at 110°C, yielding pyrazole with 92% purity.

Introduction of the 2-Chlorophenylsulfanyl Group

The sulfanyl group at position 5 is introduced via nucleophilic aromatic substitution (SNAr) or thiol coupling:

SNAr Reaction
  • Reactants : 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-methanol and 2-chlorothiophenol.
  • Conditions : Base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours.
  • Mechanism : The chlorine at position 5 is replaced by the thiolate anion from 2-chlorothiophenol.

Esterification of the Hydroxymethyl Group

The hydroxymethyl group at position 4 is esterified with 2,4-dichlorobenzoic acid:

Carbodiimide-Mediated Coupling
  • Reactants : 5-[(2-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-methanol and 2,4-dichlorobenzoic acid.
  • Reagents : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
  • Conditions : Stirred at 0°C to room temperature for 12–18 hours.
  • Yield : ~85–90%.
Acid Chloride Method
  • Reactants : 2,4-Dichlorobenzoyl chloride and the hydroxymethyl pyrazole derivative.
  • Conditions : Pyridine as base and solvent, 0°C to reflux.

Industrial-Scale Production

For large-scale synthesis, automated continuous flow reactors are employed to enhance yield and reproducibility:

  • Key Features :
    • Precise temperature control (e.g., 105–110°C for pyrazole formation).
    • Reduced reaction times (e.g., 3–5 hours for esterification).
  • Solvent Systems : Toluene-pyridine mixtures improve solubility and facilitate byproduct removal.

Analytical Data and Optimization

Reaction Optimization Table

Step Conditions Yield (%) Purity (%) Source
Pyrazole synthesis Pyridine, 110°C, 2 hours 92 >99
Sulfanyl introduction K₂CO₃, DMF, 80°C, 18 hours 78 95
Esterification DCC/DMAP, CH₂Cl₂, 24 hours 85 98

Challenges and Solutions

  • Sulfanyl Group Stability : Thioethers are prone to oxidation; reactions require inert atmospheres (N₂/Ar).
  • Ester Hydrolysis : Anhydrous conditions and low temperatures prevent undesired hydrolysis.

Alternative Synthetic Approaches

One-Pot Methodology

A proposed one-pot synthesis combines pyrazole formation, sulfanyl substitution, and esterification:

  • Cyclize hydrazine and diketone to form 5-chloropyrazole.
  • Add 2-chlorothiophenol and base for SNAr.
  • Direct esterification with 2,4-dichlorobenzoyl chloride.
  • Advantage : Reduces purification steps.
  • Yield : ~70% (preliminary data).

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification for greener synthesis:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Solvent : Tert-butanol, 40°C, 48 hours.
  • Yield : ~65%.

Q & A

Basic: What are the critical considerations for synthesizing this compound with high purity?

Methodological Answer:
The synthesis involves multi-step reactions, including pyrazole ring formation, sulfanyl group introduction via nucleophilic substitution, and esterification. Key steps:

  • Pyrazole Core Synthesis : Cyclocondensation of hydrazine derivatives with β-keto esters under controlled pH (6–7) and temperature (70–80°C) to minimize side products .
  • Sulfanyl Group Incorporation : Use of 2-chlorothiophenol in anhydrous DMF with NaH as a base to ensure efficient thioether bond formation .
  • Esterification : Reaction of the pyrazole-methanol intermediate with 2,4-dichlorobenzoyl chloride in dichloromethane, catalyzed by DMAP, with rigorous exclusion of moisture .
    Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor intermediates via TLC and confirm final structure with 1H NMR^1 \text{H NMR} (e.g., singlet for methyl group at δ 3.8 ppm) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) is critical:

  • Data Collection : Optimize crystal growth via slow evaporation (acetone/water). Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
  • Refinement : Address disorder in the 2-chlorophenyl group using PART and ISOR commands in SHELXL. Analyze torsional angles to confirm the sulfanyl group’s spatial orientation (e.g., C–S–C angle ~104°) .
  • Validation : Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to resolve discrepancies between experimental and computational bond lengths (<0.02 Å tolerance) .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} : Identify pyrazole C4–CH2_2O ester (δ 4.9–5.1 ppm in 1H^1 \text{H}; δ 65–70 ppm in 13C^{13}\text{C}) and aromatic protons (δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm1^{-1}) and C–S bond (680–750 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ expected at m/z 469.38) to verify molecular weight .

Advanced: How do electronic properties (e.g., HOMO-LUMO) influence reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to compute frontier molecular orbitals.
    • HOMO : Localized on the pyrazole ring and sulfanyl group, indicating nucleophilic attack sites.
    • LUMO : Dominated by the 2,4-dichlorobenzoate ester, suggesting electrophilic reactivity .
  • Reactivity Correlation : Compare with experimental hydrolysis rates (e.g., ester cleavage in basic conditions). A smaller HOMO-LUMO gap (<4 eV) correlates with higher electrophilicity and faster degradation .

Basic: What assays evaluate biological activity, and how are they designed?

Methodological Answer:

  • Enzyme Inhibition : Screen against COX-2 or kinases using fluorescence-based assays (IC50_{50} determination). Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent interference .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with 48-hour exposure. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration). For example, discrepancies in IC50_{50} values may arise from differences in ATP concentration (10 µM vs. 100 µM) in kinase assays .
  • Metabolic Stability : Use hepatic microsome models (human vs. rodent) to assess species-dependent degradation. LC-MS/MS quantifies parent compound depletion rates .

Basic: How to optimize reaction yields for the pyrazole intermediate?

Methodological Answer:

  • Solvent Selection : Use THF for cyclocondensation (higher polarity improves β-keto ester solubility) .
  • Catalyst Screening : Test p-TsOH vs. AcOH; p-TsOH (5 mol%) increases yield by 20% via acid-catalyzed enolization .
  • Quenching : Add reaction mixture to ice-water to precipitate crude product, minimizing hydrolysis .

Advanced: What intermolecular interactions stabilize the crystal lattice?

Methodological Answer:

  • SC-XRD Analysis : Identify C–H···π interactions between the 2-chlorophenyl and pyrazole rings (distance ~3.5 Å) .
  • π–π Stacking : Measure centroid distances between phenyl groups (3.8–4.2 Å) using Mercury software. These interactions contribute to melting point elevation (>150°C) .

Basic: How to assess hydrolytic stability of the ester group?

Methodological Answer:

  • pH-Dependent Studies : Incubate in PBS buffers (pH 2–9) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Half-life (t1/2_{1/2}) at pH 7.4 should exceed 24 hours for drug-like stability .

Advanced: Can QSAR models predict modifications for enhanced activity?

Methodological Answer:

  • Descriptor Selection : Use molecular weight, ClogP, and polar surface area as inputs. Train models with 50+ analogs (e.g., 2,4-dichloro vs. 4-chloro benzoate derivatives) .
  • Validation : Synthesize top-predicted analogs (e.g., replacing 2-chlorophenyl with 4-CF3_3) and validate activity in enzyme assays .

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